molecular formula C17H14Br2N2 B10925929 3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole

Cat. No.: B10925929
M. Wt: 406.1 g/mol
InChI Key: QDXIJEACHZZPAJ-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two 4-bromophenyl groups and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate and acetylacetone. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Scientific Research Applications

3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, pyrazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, they can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth . The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole lies in the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than fluorine or chlorine, which can affect the compound’s interactions with other molecules and its overall properties .

Properties

Molecular Formula

C17H14Br2N2

Molecular Weight

406.1 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1,4-dimethylpyrazole

InChI

InChI=1S/C17H14Br2N2/c1-11-16(12-3-7-14(18)8-4-12)20-21(2)17(11)13-5-9-15(19)10-6-13/h3-10H,1-2H3

InChI Key

QDXIJEACHZZPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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